

Spectroscopic Analysis of Adipamide: A Technical Guide

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Compound of Interest

Compound Name: **Adipamide**

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Introduction

Adipamide (hexanediamide) is a primary amide derived from adipic acid. As a fundamental building block in the synthesis of various polyamides and a potential metabolite in biological systems, a thorough understanding of its structural characteristics is crucial. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of **adipamide**, offering a valuable resource for researchers, scientists, and professionals in drug development and materials science. This document outlines the key spectral features, presents detailed experimental protocols for data acquisition, and includes a workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **adipamide**, both ^1H (proton) and ^{13}C (carbon-13) NMR spectroscopy are essential for confirming its identity and purity. The data presented here is for **adipamide** dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **adipamide** exhibits distinct signals corresponding to the different types of protons in its structure. Due to the molecule's symmetry, the number of unique proton environments is limited. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^1H NMR Data for **Adipamide** in DMSO-d_6 ^[1]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.21	Broad Singlet	2H	-NH ₂
~6.67	Broad Singlet	2H	-NH ₂
~2.03	Triplet	4H	-CH ₂ -C=O
~1.47	Multiplet	4H	-CH ₂ -CH ₂ -

The two broad singlets for the amide protons (-NH₂) suggest that they are in slightly different chemical environments or that there is restricted rotation around the C-N bond. The protons on the carbons adjacent to the carbonyl groups appear as a triplet, while the central methylene protons show a more complex multiplet.

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of **adipamide**. Given the symmetry of the molecule, three distinct carbon signals are expected.

Table 2: ^{13}C NMR Data for **Adipamide** in DMSO-d_6

Chemical Shift (ppm)	Assignment
~174	C=O (Amide Carbonyl)
~35	-CH ₂ -C=O
~25	-CH ₂ -CH ₂ -

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of **adipamide** provides key information about its functional groups, particularly the amide moieties.

Table 3: Characteristic IR Absorption Bands for **Adipamide**

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3400-3250	N-H Stretch	Primary Amide (-NH ₂)[2][3]
2950-2850	C-H Stretch	Alkane (-CH ₂)[2]
1690-1630	C=O Stretch (Amide I band)	Primary Amide (-C=O)[2]
1650-1580	N-H Bend (Amide II band)	Primary Amide (-NH ₂)[2][3]

The presence of a strong absorption band for the C=O stretch (Amide I) and the N-H bend (Amide II), along with the characteristic N-H stretching frequencies, are definitive indicators of the primary amide functional groups in **adipamide**.[2][4]

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures. The following sections detail the methodologies for acquiring NMR and IR spectra of **adipamide**.

NMR Spectroscopy Protocol (Solution State)

- Sample Preparation:
 - Weigh approximately 10-20 mg of **adipamide** for ¹H NMR or 50-100 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
 - Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
 - The final sample height in the tube should be around 4-5 cm.
- Instrument Parameters:

- The NMR spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher.
- For ^1H NMR, a standard single-pulse experiment is typically sufficient.
- For ^{13}C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each carbon environment.
- The spectral data should be referenced to the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm for ^1H and $\delta \approx 39.52$ ppm for ^{13}C) or an internal standard such as TMS.

IR Spectroscopy Protocol (Solid State - KBr Pellet)

- Sample Preparation:

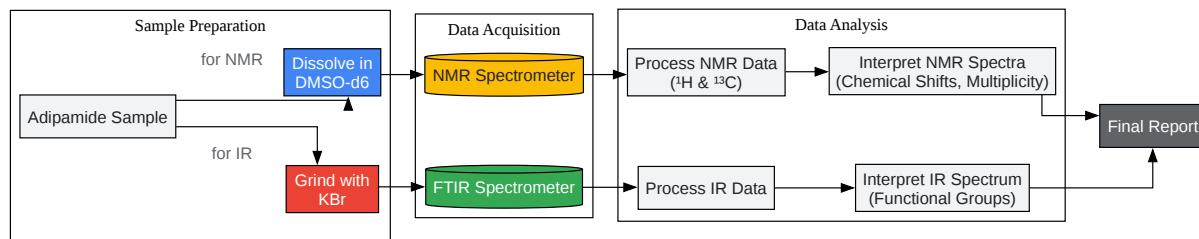
- Grind a small amount (1-2 mg) of dry **adipamide** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- The mixture should be ground to a fine, homogeneous powder.
- Transfer the powder to a pellet press.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

- Data Acquisition:

- Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum should be presented in terms of transmittance or absorbance.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **adipamide**.



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Caption: Workflow for Spectroscopic Analysis of **Adipamide**.

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